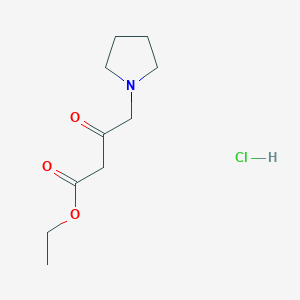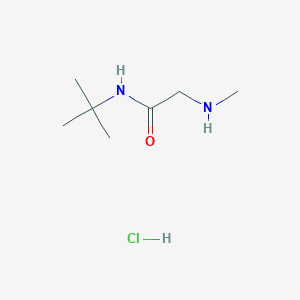
3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride
Vue d'ensemble
Description
“3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride” is a chemical compound with the IUPAC name (S)-2-amino-3-hydroxy-N-(2-hydroxyethyl)propanamide hydrochloride . It is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2O3.ClH/c6-4(3-9)5(10)7-1-2-8;/h4,8-9H,1-3,6H2,(H,7,10);1H/t4-;/m0./s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride” is 184.62 . It is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Chemical Analysis and Detection Methods
Research on acrylamide, a compound structurally related to 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride, highlights the importance of accurate detection methods in processed foods. Biosensors have been identified as simple, rapid, sensitive, and specific tools for acrylamide determination. These biosensors operate optimally within a short time frame and have a significant shelf life, underlining the critical role of precise chemical analysis in food safety and public health (Pundir, Yadav, & Chhillar, 2019).
Clinical Applications Beyond Drug Use
FTY720, chemically known as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, shares a functional group similarity with 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride. It has shown preclinical antitumor efficacy in several cancer models through S1PR-independent mechanisms, distinct from its immunosuppressive effects. This underscores the potential of amino compounds in therapeutic applications beyond their primary use, paving the way for innovative cancer therapy approaches (Zhang et al., 2013).
Pharmacokinetics and Pharmacodynamics Insights
The pharmacokinetics and pharmacodynamics of propofol, an intravenous hypnotic drug, provide a foundation for understanding how similar compounds, including 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride, might interact within biological systems. Propofol's effects through the potentiation of GABA at the GABAA receptor highlight the complex interactions between chemical compounds and biological receptors, offering a lens through which the action mechanisms of amino compounds can be studied (Sahinovic, Struys, & Absalom, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-N-(2-hydroxyethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-2-1-5(9)7-3-4-8;/h8H,1-4,6H2,(H,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLFJCSYLSGFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1398366.png)










